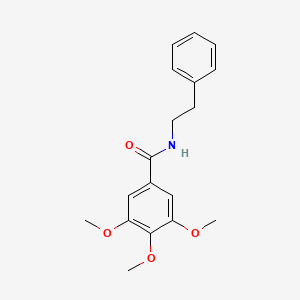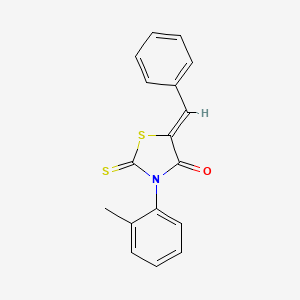![molecular formula C24H28N2O2 B11704694 2-[4'-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol](/img/structure/B11704694.png)
2-[4'-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4’-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol is a complex organic compound that features a biphenyl structure with an octyloxy group and a pyrimidin-5-ol moiety
Preparation Methods
The synthesis of 2-[4’-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol typically involves multiple steps, starting with the preparation of the biphenyl core. The octyloxy group is introduced via etherification, and the pyrimidin-5-ol moiety is added through a series of condensation reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
2-[4’-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux
Scientific Research Applications
2-[4’-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It finds applications in the development of advanced materials, such as liquid crystals for display technologies
Mechanism of Action
The mechanism of action of 2-[4’-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-[4’-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol include:
5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine: Shares a similar biphenyl and pyrimidine structure but differs in the position and type of substituents.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Although structurally different, it is used in similar synthetic applications. The uniqueness of 2-[4’-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol lies in its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C24H28N2O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[4-(4-octoxyphenyl)phenyl]pyrimidin-5-ol |
InChI |
InChI=1S/C24H28N2O2/c1-2-3-4-5-6-7-16-28-23-14-12-20(13-15-23)19-8-10-21(11-9-19)24-25-17-22(27)18-26-24/h8-15,17-18,27H,2-7,16H2,1H3 |
InChI Key |
LVYUGWHRHISGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(C=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11704616.png)

![(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704628.png)
![1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one](/img/structure/B11704634.png)
![3-Methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanohydrazide](/img/structure/B11704636.png)
![3-chloro-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11704644.png)

![Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate](/img/structure/B11704651.png)

![N'-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide](/img/structure/B11704654.png)
![2-{[(3-acetylphenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11704664.png)

![1-(Benzyloxy)-2-{2-[2-(benzyloxy)phenoxy]ethoxy}benzene](/img/structure/B11704678.png)
